
4-Propyl-2-azetidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-2-azetidinone is a four-membered lactam, also known as a β-lactam. This compound is part of a class of compounds that are crucial in medicinal chemistry due to their biological activities and structural properties. The β-lactam ring is a key feature in many antibiotics, including penicillins and cephalosporins .
Mechanism of Action
Target of Action
4-Propyl-2-azetidinone, also known as 4-propylazetidin-2-one or 2-Azetidinone, 4-propyl-, is a derivative of azetidinones . Azetidinones are a class of compounds that have been extensively studied in medicinal chemistry due to their broad spectrum of biological properties . .
Mode of Action
Azetidines, the parent compounds of azetidinones, are known for their unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by a considerable ring strain .
Biochemical Pathways
Azetidines and their derivatives have been used in various applications in drug discovery, polymerization, and as chiral templates , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Azetidines and their derivatives have been used in various applications in drug discovery, polymerization, and as chiral templates , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
The unique reactivity of azetidines, which can be triggered under appropriate reaction conditions , suggests that environmental factors may play a role in their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2-azetidinone can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a chloroacetyl chloride derivative under basic conditions can yield the desired azetidinone . Another method involves the [2+2] cycloaddition of ketenes to Schiff bases .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to improve yield and reduce costs. This includes avoiding tedious and costly separation steps and using more economical processes for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Propyl-2-azetidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: The parent compound without the propyl group.
4-Phenyl-2-azetidinone: A derivative with a phenyl group instead of a propyl group.
Penicillins and Cephalosporins: β-lactam antibiotics with similar structural features.
Uniqueness
4-Propyl-2-azetidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group can affect the compound’s lipophilicity and interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to other β-lactams .
Properties
IUPAC Name |
4-propylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-5-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJCYJIZFCJYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945618 |
Source


|
| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22937-03-7 |
Source


|
| Record name | beta-Caprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022937037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of using 4-propylazetidin-2-one in the synthesis of furan derivatives?
A1: The research demonstrates that 4-propylazetidin-2-one can be reacted with ketones to form 2-(1-anilinobutyl)but-2-enolides (specifically 12a and 12b in the study). These intermediates are then further transformed into various furan derivatives through reactions with reducing agents like di-isobutylaluminium hydride or organometallic reagents like Grignard reagents []. This highlights the versatility of 4-propylazetidin-2-one as a starting material for creating diverse furan-containing compounds, which hold potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
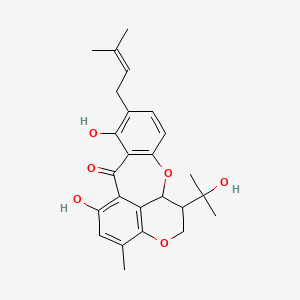
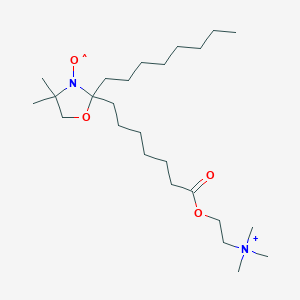
![2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde](/img/structure/B1215775.png)
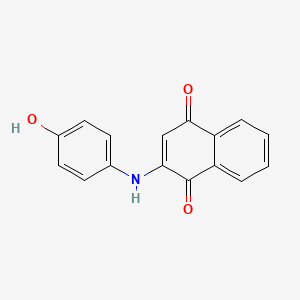
![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)

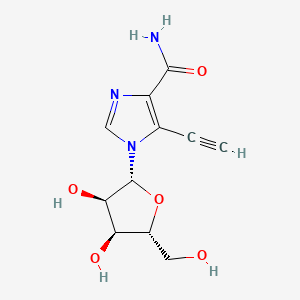
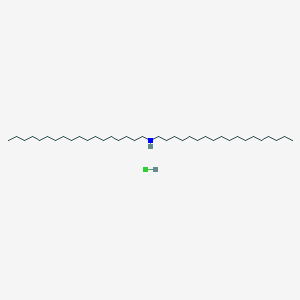

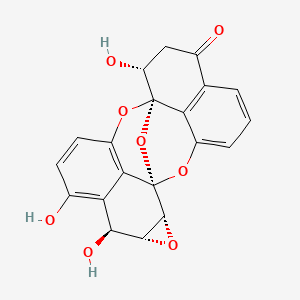
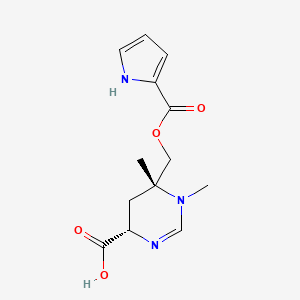
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
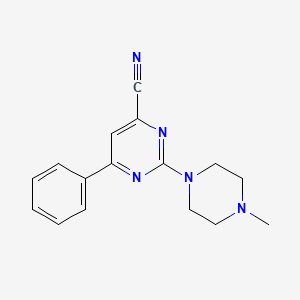
![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)
